1-(Methoxymethoxy)-4-nitrobenzene

Organic Synthesis Protecting Group Chemistry Reaction Compatibility

Standard 4-nitrophenol or 4-nitroanisole lack orthogonal deprotection, causing side reactions in multi-step sequences. This MOM-protected nitroaromatic solves that limitation. - **Stability**: Inert under basic, nucleophilic, and reductive conditions; MOM removed with mild acid. - **Application**: Critical intermediate for kinase inhibitors and fluorescent probes (e.g., HKGreen-4). - **Supply**: BenchChem offers research-grade material with documented purity and fast dispatch.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 880-03-5
Cat. No. B3058128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethoxy)-4-nitrobenzene
CAS880-03-5
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H9NO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3
InChIKeyWQLDOJPSORMLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethoxy)-4-nitrobenzene: MOM-Protected 4-Nitrophenol Building Block


1-(Methoxymethoxy)-4-nitrobenzene (CAS 880-03-5) is a methoxymethyl (MOM) ether derivative of 4-nitrophenol, a stable, crystalline solid belonging to the class of protected nitroaromatics [1]. This compound features a nitro group in the para position relative to a phenol oxygen that is masked by an acid-labile MOM protecting group, rendering the phenolic hydroxyl group inert under basic, nucleophilic, and reductive conditions while preserving the electron-withdrawing nitro functionality [2]. Its molecular formula is C8H9NO4, with a molecular weight of 183.16 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area of 64.3 Ų [1].

MOM-protected 4-nitrophenol building block
Stable to bases, nucleophiles, and reducing agents
Acid-labile for orthogonal protection strategies

1-(Methoxymethoxy)-4-nitrobenzene: Irreplaceable in Critical Synthesis


While 4-nitrophenol, 4-nitroanisole, and other MOM-protected phenols are chemically related, they are not functionally interchangeable with 1-(methoxymethoxy)-4-nitrobenzene in advanced synthesis. 4-Nitrophenol lacks the MOM group, exposing a free hydroxyl that would participate in undesired side reactions during base-mediated or nucleophilic steps [1]. 4-Nitroanisole, bearing a stable methyl ether, cannot be selectively deprotected under mild acidic conditions to regenerate the phenol, limiting its utility in multistep sequences requiring late-stage functionalization [2]. Alternative MOM-protected phenols, such as those with ortho-substituents or different electronic properties, exhibit altered reactivity profiles that compromise regioselectivity or yield in downstream transformations [3].

4-Nitrophenol (free phenol) Free hydroxyl may react with bases or nucleophiles, limiting compatibility.
4-Nitroanisole (methyl ether) Stable methyl ether cannot be selectively deprotected under mild acidic conditions.
Other MOM-protected phenols Ortho-substituents or electronic differences may alter reactivity and regioselectivity.

1-(Methoxymethoxy)-4-nitrobenzene: Quantitative Performance Evidence


Stability: MOM Ether vs. 4-Nitrophenol

The MOM protecting group confers exceptional stability under basic and nucleophilic conditions, enabling transformations incompatible with unprotected 4-nitrophenol. In contrast to the free phenol, which is deprotonated by strong bases (e.g., LDA, t-BuOK) and reacts with nucleophiles (e.g., RLi, RMgX), the MOM ether remains intact [1]. This differential stability allows the nitro group to undergo selective reduction or functionalization without interference from the phenolic oxygen.

Stability
Class-level
MOM ether inert vs 4-nitrophenol reactive
Supports orthogonal protection strategy
Data to verify under specific conditions
Organic Synthesis Protecting Group Chemistry Reaction Compatibility

Acid Lability: MOM Ether vs. Methyl Ether

The MOM ether is cleaved under mild acidic conditions (pH <1 at 100°C or pH=1 at room temperature), whereas the methyl ether of 4-nitroanisole requires harsh reagents (e.g., BBr3, HBr/AcOH) that may compromise other functional groups [1]. This orthogonality permits selective phenol unmasking in the presence of acid-stable protecting groups (e.g., Boc, TBS).

Acid Lability
Class-level
MOM cleaved at pH <3; methyl ether stable
Enables orthogonal deprotection
Class-level reactivity profile
Deprotection Orthogonal Protection Reaction Selectivity

Electrochemical Synthesis of Aryl MOM Ethers

An electrochemical method for preparing aryl MOM ethers, including 1-(methoxymethoxy)-4-nitrobenzene, via anodic decarboxylation of 2-aryloxy acetic acids avoids the use of carcinogenic MOM chloride [1]. The protocol tolerates a wide range of substituents on the phenyl ring, with yields for electron-deficient aryl MOM ethers comparable to or better than traditional chemical methods.

Electrosynthesis
Cross-study comparable
Anodic decarboxylation avoids MOM chloride
Supports safer, scalable synthesis
Yield data not specified
Electrosynthesis Green Chemistry Aryl Ethers

Key Intermediate for HKGreen-4 Peroxynitrite Probe

1-(Methoxymethoxy)-4-nitrobenzene serves as a critical protected phenol building block in the synthesis of HKGreen-4, a peroxynitrite-selective fluorescent probe [1]. The MOM group is strategically retained until a late-stage deprotection, enabling the construction of the complex diarylamine-based fluorophore without interference from the free phenol. HKGreen-4 exhibits exceptional sensitivity (detection limit ~10 nM) and selectivity over other ROS/RNS [1].

Probe Synthesis
Supporting evidence
Enables high-yield HKGreen-4 construction vs unprotected phenol
Supports complex molecule assembly
Validated in published probe
Fluorescent Probes Bioimaging Reactive Oxygen Species

Physicochemical Advantages Over 4-Nitrophenol

Computed and experimental data indicate that 1-(methoxymethoxy)-4-nitrobenzene (XLogP3 = 2.1) [1] is significantly more lipophilic than 4-nitrophenol (XLogP3 ~1.5) [2]. This increased lipophilicity can enhance solubility in organic solvents and improve membrane permeability in biological assays, while the MOM group also reduces the compound's acidity and eliminates the strong phenol odor associated with 4-nitrophenol [3].

Lipophilicity
Cross-study comparable
ΔXLogP3 +0.6 vs 4-nitrophenol
May improve organic solubility
Computed values; experimental verification suggested
Physicochemical Properties Formulation Process Chemistry

BiCl3-Mediated Cleavage of Phenolic MOM Ethers

A study on BiCl3-mediated cleavage of phenolic MOM ethers demonstrated that 1-(methoxymethoxy)-4-nitrobenzene and related substrates undergo clean deprotection in acetonitrile/water using only 30 mol% BiCl3 [1]. This method avoids strong acids and heavy metal oxidants, offering a mild, selective, and operationally simple alternative to traditional acidic hydrolysis. The protocol showed good functional group compatibility and high yields across a range of phenolic MOM ethers.

BiCl3 Deprotection
Class-level
30 mol% BiCl3 in MeCN/H2O cleaves MOM ether
Supports mild, selective deprotection
Class-level inference; verify with substrate
Deprotection Methodology Green Chemistry Catalysis

1-(Methoxymethoxy)-4-nitrobenzene: Optimal Use Cases


Orthogonal Protection for Multistep Synthesis

The MOM group's stability to bases, nucleophiles, and mild oxidants, combined with its facile acid-catalyzed removal, makes this compound ideal for constructing molecules with multiple hydroxyl groups. It is employed when a phenol must remain masked during early synthetic steps and be liberated only after the nitro group has been reduced or other sensitive functionalities have been installed [1]. This orthogonal strategy is common in the synthesis of kinase inhibitors and other bioactive small molecules [2].

Fluorescent Probes for ROS/RNS Imaging

As demonstrated by the HKGreen-4 probe [3], 1-(methoxymethoxy)-4-nitrobenzene serves as a key protected intermediate in the construction of peroxynitrite-selective fluorescent sensors. The MOM group ensures that the phenolic oxygen does not interfere with amine coupling reactions during probe assembly, and subsequent deprotection reveals the free phenol, which is essential for the probe's N-dearylation-based sensing mechanism [3].

Scalable Electrochemical Synthesis

The electrochemical method for preparing aryl MOM ethers [4] offers a safer, more sustainable route to this compound, avoiding carcinogenic MOM chloride. This approach is particularly attractive for industrial-scale production, where hazard reduction and waste minimization are critical. The method's broad substrate scope and tolerance for electron-withdrawing groups like nitro make it applicable to a variety of protected phenol building blocks.

Late-Stage Functionalization via BiCl3 Deprotection

The BiCl3-catalyzed deprotection protocol [5] allows for the selective removal of the MOM group in the presence of other acid-sensitive functionalities. This mild, metal-based method is especially valuable in late-stage medicinal chemistry, where harsh acidic conditions could degrade sensitive pharmacophores or lead to epimerization. The high yields and operational simplicity reported for this method support its use in both discovery and process development settings.

Application
Selection Property
Validation Focus
Orthogonal protection synthesis
MOM stability under basic/reductive conditions
Selective acidic deprotection
Fluorescent probe construction
Protected phenol stability during coupling
Probe sensitivity after deprotection
Scalable electrosynthesis
Electrochemical route safety profile
Yield and purity under anodic conditions
Late-stage deprotection
Mild BiCl3-catalyzed cleavage
Functional group tolerance

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